molecular formula C27H25NO5S B2674173 (6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-ethylphenyl)methanone CAS No. 866812-97-7

(6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-ethylphenyl)methanone

Cat. No. B2674173
M. Wt: 475.56
InChI Key: DIKOMVIKDCPLBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides . Products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .


Chemical Reactions Analysis

The main direction of fragmentation in similar compounds is a retro-Diels–Alder reaction, leading to 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide . The formation of the cyclic system may be interpreted as the result of a [4+2] cycloaddition reaction with inverted electronic requirements .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been a focus of research due to its structural complexity and potential biological activities. Studies have detailed the synthesis of related quinoline derivatives through various organic reactions, highlighting the versatility of these compounds in chemical synthesis. For instance, a study explored the synthesis of benzylisoquinoline alkaloids from Beilschmiedia brevipes, providing insights into the structural elucidation of these compounds using spectroscopic methods such as NMR, UV, IR, and HRESIMS (Pudjiastuti et al., 2010).

Antioxidant Properties

  • Compounds structurally similar to "(6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-ethylphenyl)methanone" have been synthesized and evaluated for their antioxidant activities. These studies involve the synthesis of derivatives and their evaluation against various oxidative stress markers, demonstrating significant antioxidant power and potential for therapeutic applications (Çetinkaya et al., 2012).

Anticancer Activity

  • Research into the anticancer properties of quinoline derivatives has shown promising results. A study on tetrahydroisoquinoline derivatives revealed their tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines, suggesting the importance of molecular size for cytotoxicity induction and potential autophagy induction in cancer cells (Hatano et al., 2009).

Photochemical and Electrochemical Applications

  • The reactivity of quinoline derivatives under photochemical and electrochemical conditions has been explored, providing insights into their potential applications in material science and organic synthesis. These studies offer novel methodologies for the synthesis of complex molecules and the exploration of their electronic properties (Mattes & Farid, 1986).

Advanced Organic Synthesis Techniques

  • Advanced synthesis techniques involving quinoline derivatives have led to the development of various substituted quinoline compounds, showcasing the utility of these molecules in complex organic synthesis and the creation of libraries of bioactive molecules with potential pharmaceutical applications (Dalai et al., 2006).

properties

IUPAC Name

[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5S/c1-5-18-8-10-19(11-9-18)26(29)22-16-28-23-15-25(33-4)24(32-3)14-21(23)27(22)34(30,31)20-12-6-17(2)7-13-20/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKOMVIKDCPLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-ethylphenyl)methanone

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